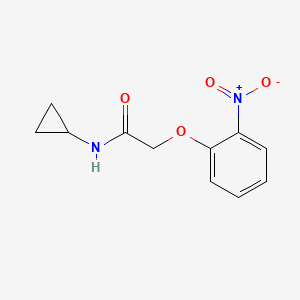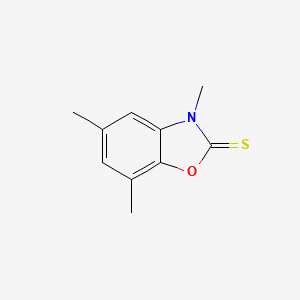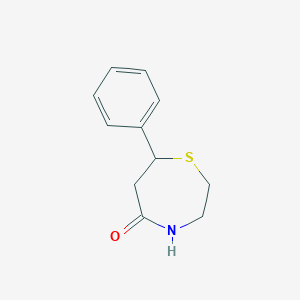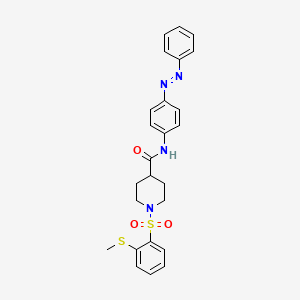
rac Demethyl Citalopram-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac Demethyl Citalopram-d3: is a deuterium-labeled analog of Citalopram. It is a selective inhibitor of the 5-hydroxytryptamine transporter (serotonin) and is therefore a potent and selective serotonin reuptake inhibitor . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac Demethyl Citalopram-d3 involves the incorporation of deuterium into the Citalopram molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it generally involves the substitution of hydrogen atoms with deuterium in the presence of deuterated reagents .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. The compound is typically produced in specialized laboratories equipped to handle deuterium-labeled compounds. The production process involves stringent quality control measures to ensure the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: rac Demethyl Citalopram-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly involving the deuterium atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Deuterated reagents are used to ensure the incorporation of deuterium atoms.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
rac Demethyl Citalopram-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterium-labeled compounds.
Biology: Employed in studies involving serotonin transporters and their role in various biological processes.
Medicine: Utilized in pharmacological research to understand the effects of selective serotonin reuptake inhibitors.
Industry: Applied in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of rac Demethyl Citalopram-d3 involves the inhibition of the 5-hydroxytryptamine transporter (serotonin transporter). This inhibition increases the levels of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission. The compound may also act as a weak allosteric modulator of serotonin .
Comparaison Avec Des Composés Similaires
Citalopram: The parent compound, which is also a selective serotonin reuptake inhibitor.
Escitalopram: An enantiomer of Citalopram with similar pharmacological properties.
Fluoxetine: Another selective serotonin reuptake inhibitor used in the treatment of depression and anxiety disorders.
Uniqueness: rac Demethyl Citalopram-d3 is unique due to the incorporation of deuterium atoms, which can provide insights into the metabolic pathways and pharmacokinetics of Citalopram. The deuterium labeling allows for more precise tracking and analysis in research studies .
Propriétés
Numéro CAS |
1189490-71-8 |
|---|---|
Formule moléculaire |
C19H19FN2O |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-1-[3-(trideuteriomethylamino)propyl]-3H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C19H19FN2O/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,2,9-10,13H2,1H3/i1D3 |
Clé InChI |
PTJADDMMFYXMMG-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F |
SMILES canonique |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(E)-(3-methylphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14141178.png)

![Diethyl [benzoyl(2-methylphenyl)amino]propanedioate](/img/structure/B14141202.png)
![4-[(2,3-dimethoxybenzylidene)amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B14141210.png)
![N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14141216.png)

![Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester](/img/structure/B14141237.png)


![2-(2-Methylpropyl)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14141251.png)


